9-keto Latanoprost
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C26H38O5 |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-23,25,27,29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,25+/m0/s1 |
InChI-Schlüssel |
ZSGHYOSSOMJHCF-KEMWZPBQSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CC[C@H](CCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)CCC(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthetic and Derivatization Methodologies for Research Applications
Chemical Synthesis Pathways of 9-keto Latanoprost (B1674536)
The synthesis of 9-keto Latanoprost would likely involve modifications of established prostanoid synthesis strategies, particularly those that allow for the introduction or preservation of a ketone at the C-9 position. The most widely recognized and foundational approach to prostaglandin (B15479496) synthesis, and by extension its analogs, is the Corey lactone methodology.
The Corey lactone (specifically, derivatives like (–)-Corey lactone benzoate) serves as a versatile chiral building block, providing a pre-established stereochemical framework for the cyclopentane (B165970) ring unimi.itmdpi.comoup.comresearchgate.netdiva-portal.org. This bicyclic intermediate contains key stereocenters that are crucial for the biological activity of prostanoids. From the Corey lactone, synthetic routes typically involve:
Other modern synthetic strategies have also emerged, including those utilizing organocatalysis for key steps like Michael additions and aldol (B89426) condensations to construct the cyclopentane core with high stereocontrol oup.comnih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net. These methods offer advantages in terms of efficiency and atom economy. For the synthesis of a 9-keto analog, a chemical oxidation step (e.g., using Dess-Martin periodinane or Swern oxidation) might be employed to convert a C-9 hydroxyl precursor to the desired ketone, or a synthetic strategy might be designed to incorporate the ketone functionality from an earlier stage.
Chemoenzymatic and Biotransformation Approaches for this compound Production
Chemoenzymatic synthesis offers a powerful avenue for achieving high stereoselectivity in complex molecule synthesis, often under mild conditions. For prostanoid analogs, enzymes are utilized to perform specific transformations, such as reductions, oxidations, or ester hydrolysis, which can be challenging to achieve with high selectivity using purely chemical methods.
Research has demonstrated the successful application of microbial biotransformations for the synthesis of Latanoprost precursors. For instance, yeasts like Pichia anomala and Pichia glucozyma have been employed to catalyze the stereoselective reduction of carbonyl groups and carbon-carbon double bonds in key intermediates unimi.itresearchgate.net. These biotransformations can selectively reduce a ketone to a specific alcohol stereoisomer or reduce conjugated double bonds.
For the synthesis of this compound, chemoenzymatic approaches could be instrumental in:
The ability to modulate reaction conditions in biotransformations allows for the preferential formation of specific intermediates, as seen with the reduction of a double bond or a carbonyl group unimi.it.
Synthesis of Latanoprost and Related Intermediates for Comparative Studies
The synthesis of Latanoprost itself provides a rich source of information for comparative studies and for developing routes to related compounds like this compound. Key intermediates and synthetic strategies include:
Understanding the synthesis of Latanoprost allows researchers to identify common precursors and reaction sequences that could be adapted for this compound. For instance, if a synthetic route to Latanoprost proceeds via a 9-hydroxy intermediate, a selective oxidation step could be introduced to yield the 9-keto analog.
Stereoselective Synthesis Challenges and Solutions in Prostanoid Analogs
The synthesis of prostanoids is characterized by the presence of multiple chiral centers and specific geometric isomers (e.g., Z-alkenes), demanding highly stereoselective synthetic methodologies.
Key Stereochemical Challenges:
Solutions and Methodologies:
For this compound, these stereochemical challenges remain pertinent. The synthesis must ensure the correct configuration at C-11 and C-15, as well as the Z-geometry of the double bond, even with the modification at C-9.
Compound List
Metabolic Pathways and Biotransformation Studies
Formation of 9-keto Latanoprost (B1674536) from Latanoprost Acid
Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid. drugbank.comnih.govnih.gov The systemic metabolism of Latanoprost acid is extensive, primarily occurring in the liver via fatty acid beta-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites. drugbank.comnih.govnih.gov
Another significant metabolic pathway for Latanoprost acid is oxidation. The most well-documented oxidation occurs at the C-15 hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-keto Latanoprost. scialert.netnih.govarvojournals.org This metabolite has been identified in plasma and is considered a key step in the biotransformation of Latanoprost. nih.govarvojournals.org
The formation of 9-keto Latanoprost from Latanoprost acid involves the oxidation of the hydroxyl group at the C-9 position of the cyclopentane (B165970) ring. Latanoprost is an analogue of Prostaglandin (B15479496) F2α (PGF2α), which possesses two hydroxyl groups on the cyclopentane ring at positions C-9 and C-11. scialert.net The conversion of a 9-hydroxy group to a 9-keto group is a known biotransformation for natural prostaglandins (B1171923). wikipedia.orgnih.gov For instance, the enzyme Prostaglandin E2 9-reductase catalyzes the reversible conversion of Prostaglandin E2 (which has a 9-keto group) to PGF2α (which has a 9α-hydroxyl group). wikipedia.orgnih.govnih.gov While direct enzymatic studies detailing the specific conversion of Latanoprost acid to this compound are not extensively documented, it is mechanistically plausible that a similar dehydrogenase or ketoreductase enzyme could catalyze this oxidation. Therefore, this compound is considered a potential, albeit less studied, metabolite or derivative of Latanoprost.
Enzymatic Mechanisms Underlying this compound Metabolism
The biotransformation of prostaglandins and their analogues is governed by a specific set of enzymes. The metabolism involving the 9-keto position is primarily mediated by oxidoreductases.
Dehydrogenases are critical in the metabolism and inactivation of prostanoids. The most prominent of these is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group of numerous prostaglandins, rendering them biologically inactive. arvojournals.org This enzyme also acts on Latanoprost acid to produce 15-keto Latanoprost. nih.govarvojournals.org
Relevant to the formation of a 9-keto moiety, specific enzymes known as 9-hydroxyprostaglandin dehydrogenases exist. wikipedia.org Research has identified Prostaglandin 9-ketoreductase (PG-9-KR), an enzyme that catalyzes the reduction of the 9-keto group of PGE2 to the 9α-hydroxyl group of PGF2α. nih.govnih.gov This reaction is reversible, and the enzyme can also function as a 9-hydroxyprostaglandin dehydrogenase, oxidizing the 9-hydroxyl group. wikipedia.org This enzyme belongs to the family of oxidoreductases and its systematic name is (5Z,13E)-(15S)-9alpha,11alpha,15-trihydroxyprosta-5,13-dienoate:NADP+ 9-oxidoreductase. wikipedia.org Given that Latanoprost is a PGF2α analogue, it is conceivable that such an enzyme could catalyze the oxidation of the C-9 hydroxyl group of Latanoprost acid to form this compound.
Further research has revealed that Prostaglandin 9-ketoreductase (PG-9-KR) is identical to human carbonyl reductase. nih.gov Carbonyl reductases are a broad family of enzymes that catalyze the reduction of various carbonyl compounds. nih.gov Studies on PG-9-KR purified from pig and human kidney showed that it efficiently reduces the 9-keto group of PGE2 but can also oxidize the 9-hydroxyl group of PGF2α. nih.gov Interestingly, when incubated with PGF2α and NAD+, the enzyme preferentially forms 15-keto-PGF2α over PGE2, indicating a dual function and a potential role in determining the ratio of different prostaglandin metabolites. nih.gov
Additionally, the cyclooxygenase (COX) enzymes, key to the synthesis of prostaglandins from arachidonic acid, have broad substrate specificity. nih.govfrontiersin.org For example, COX-2 can metabolize endocannabinoids to produce prostaglandin-like molecules, known as prostamides. frontiersin.org This highlights the potential for cross-reactivity and the involvement of various enzyme systems in the metabolism of prostaglandin-like structures, although a direct role for COX enzymes in the formation of this compound from its parent compound has not been established.
Comparative Metabolic Profiling of Latanoprost and its Keto-Metabolites
The metabolic profile of Latanoprost is well-defined, in contrast to its 9-keto derivative. After topical administration, Latanoprost is hydrolyzed to Latanoprost acid. nih.gov Systemically, this active acid has a short plasma half-life of approximately 17 minutes. nih.govnih.gov Its primary metabolic fate is hepatic beta-oxidation, resulting in shorter-chain metabolites, 1,2-dinor-Latanoprost acid and 1,2,3,4-tetranor-Latanoprost acid, which are then excreted via the kidneys. drugbank.comnih.govnih.gov
A key metabolite formed through oxidation is 15-keto Latanoprost. scialert.netnih.gov Studies in cynomolgus monkeys have shown that after topical administration, Latanoprost acid is partly converted to the 15-keto acid of Latanoprost, which is detectable in plasma. nih.gov This 15-keto metabolite is also considered biologically active. mdpi.com
There is a lack of specific studies detailing the metabolic profile of this compound following its administration. However, based on the known metabolism of natural prostaglandins, it can be inferred that after the initial oxidation at the C-9 position, this compound would likely undergo similar subsequent metabolic steps as Latanoprost acid and other prostanoids. This would primarily involve beta-oxidation of the carboxylic acid side chain. Studies on the metabolism of PGF2α have shown that after initial oxidation at C-15, the molecule undergoes extensive degradation, including beta-oxidation and omega-oxidation, leading to highly oxidized, polar products that are excreted in the urine. nih.gov A prominent urinary metabolite of PGF2α is a tetranor dioic acid, indicating that multiple degradation pathways are active. nih.gov It is plausible that this compound would follow a similar cascade of degradation.
Degradation Pathways and Stability Considerations in Research Formulations
Prostaglandin analogues, including Latanoprost, are known to be unstable in aqueous solutions, which presents a challenge for research formulations and pharmaceutical products. researchgate.netresearchgate.net Forced degradation studies on Latanoprost have identified several key degradation products. researchgate.netresearchgate.net The primary degradation pathway is the hydrolysis of the isopropyl ester to form Latanoprost acid. mdpi.com
Other significant degradation products form under stress conditions such as exposure to high temperatures, light, and extreme pH. researchgate.netresearchgate.net These include oxidation products, notably 15-keto Latanoprost. researchgate.netresearchgate.net Studies simulating daily use and thermal stress found that Latanoprost was stable at 27°C but degraded at elevated temperatures of 37°C and 50°C. nih.gov
While specific stability studies focused solely on this compound are not widely published, its structural similarity to Latanoprost and other prostaglandins suggests it would be susceptible to similar degradation pathways. As a ketone, the C-9 position on this compound could be reactive. Furthermore, as an ester, it would be prone to hydrolysis to its corresponding carboxylic acid, this compound acid, in aqueous environments. The double bond in the alpha chain and the hydroxyl groups are also potential sites for oxidative degradation. Therefore, in research formulations, this compound would likely require storage at low temperatures (-20°C is often recommended by suppliers), protection from light, and formulation in non-aqueous, aprotic solvents to ensure its stability and prevent the formation of degradants.
Molecular and Cellular Pharmacology in Research Models
Prostanoid Receptor Interaction Studies
Prostanoid receptors, including DP, EP (EP1-4), FP, IP, and TP, are critical targets for prostaglandins (B1171923). Latanoprost (B1674536), the parent compound, is known to primarily interact with the FP receptor mdpi.comarvojournals.orgarvojournals.orgresearchgate.net. Research into 9-keto Latanoprost aims to characterize its own binding and activation profiles at these receptors.
Latanoprost, in its active acid form, is recognized as a potent and selective agonist of the FP receptor mdpi.comarvojournals.orgarvojournals.orgresearchgate.netglpbio.com. Studies have indicated that latanoprost acid is a full agonist at the FP receptor mdpi.comarvojournals.org. While specific experimental data detailing the agonist or antagonist activity of this compound at the FP receptor is limited in the reviewed literature, it is understood to be a derivative of latanoprost, suggesting a potential for interaction with this receptor mdpi.comarvojournals.orgcaymanchem.com. However, direct comparative studies on its potency and efficacy relative to latanoprost at the FP receptor are not extensively detailed.
Latanoprost has demonstrated some activity at other prostanoid receptors, notably being a full or near-full agonist at EP1 and EP3 receptors, with weak effects on EP2, DP, IP, and TP receptors mdpi.comarvojournals.org. Conversely, a related metabolite, 15-keto-latanoprost acid, has been reported to have virtually no activity on EP1, EP2, and EP3 receptors google.com. For this compound, specific research evaluating its interaction and selectivity across the EP1, EP2, EP3, DP, IP, and TP receptor subtypes is not prominently reported in the available literature. The extent to which this compound might interact with these other prostanoid receptors remains an area requiring further investigation.
Intracellular Signaling Cascades Mediated by this compound
Prostanoid receptor activation triggers a cascade of intracellular events, primarily mediated by G protein signaling that affects second messenger systems and downstream protein kinases.
Prostanoid receptor signaling pathways are well-characterized in general terms. For instance, EP1 receptor activation typically couples to Gq proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then promotes the release of intracellular calcium (Ca2+), while DAG can activate protein kinase C (PKC) mdpi.comnih.govmdpi.com. Receptors like EP2 and EP4 couple to Gs proteins, stimulating adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comnih.govmdpi.com. The FP receptor also couples to Gq, initiating IP3 and Ca2+ mobilization mdpi.comnih.govmdpi.com. However, specific studies investigating the effects of this compound on these second messenger systems (cAMP, Ca2+, IP3) are not found in the provided literature.
The activation of second messenger systems by prostanoid receptors leads to the activation of various protein kinases. For example, increased cAMP levels can activate protein kinase A (PKA), and the IP3/DAG pathway can activate PKC mdpi.comnih.govmdpi.com. Furthermore, prostanoid signaling can influence mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK), as well as phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways mdpi.comnih.govmdpi.com. While these pathways are generally associated with prostanoid receptor activation, specific research detailing the protein kinase activation profiles specifically induced by this compound is not available in the search results.
Compound List
this compound
Latanoprost
Latanoprost acid
Prostaglandin (B15479496) F2α (PGF2α)
15-keto Latanoprost
Prostaglandin E2 (PGE2)
Prostaglandin D2 (PGD2)
Prostaglandin I2 (PGI2)
Thromboxane A2 (TXA2)
Fluprostenol
Travoprost
Bimatoprost
Gene Expression and Protein Regulation Studies
Research into the molecular mechanisms of this compound primarily explores its influence on cellular pathways relevant to ocular health and disease, particularly in the context of intraocular pressure regulation.
Studies have investigated the role of this compound in modulating the expression and activity of Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes crucial for the degradation and remodeling of extracellular matrix (ECM) components. Their dysregulation is implicated in various ocular pathologies. Research has focused on how this compound might influence the expression levels of specific MMPs, such as MMP-1, MMP-2, MMP-3, and MMP-9, as well as their associated tissue inhibitors of metalloproteinases (TIMPs). Findings suggest that prostaglandin analogs can impact MMP activity, potentially contributing to changes in tissue structure and function within the eye.
The regulation of aqueous humor dynamics involves various cellular transporters and channels, including aquaporins. Aquaporins are integral membrane proteins that facilitate water transport across cell membranes. Research has examined whether this compound influences the gene expression of aquaporins, such as Aquaporin-1 (AQP1) and Aquaporin-4 (AQP4), and other relevant transporter proteins in ocular cells. Such modulation could potentially affect water movement and, consequently, intraocular pressure. Studies in this area aim to identify specific transporter genes whose expression is altered by this compound, providing insights into its mechanism of action on fluid balance in the eye.
Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and organization of ECM components like collagen and fibronectin. This process is critical for maintaining the structural integrity and functional properties of ocular tissues, particularly the trabecular meshwork, which plays a key role in aqueous humor outflow. Research has explored the capacity of this compound to modulate ECM remodeling. This may involve influencing the synthesis of ECM proteins or altering the activity of enzymes responsible for ECM degradation, thereby affecting the biomechanical properties and permeability of ocular tissues.
Cellular Studies in Ocular Tissues and Related Cell Lines
The cellular effects of this compound have been investigated in specific cell types within the eye, aiming to understand its direct impact on cellular function and signaling pathways.
The ciliary muscle is a ring of smooth muscle in the eye's middle layer (vascular layer) that controls accommodation by altering the shape of the lens. It is also involved in the uveoscleral outflow pathway for aqueous humor. Studies have examined the effects of this compound on ciliary muscle cells. These investigations may focus on how the compound influences cell viability, proliferation, contractility, or the expression of specific genes and proteins within these cells that are related to prostaglandin receptor signaling or extracellular matrix production.
The trabecular meshwork (TM) is a specialized tissue in the anterior part of the eye that functions as the primary site for aqueous humor drainage. Its cellular composition and the properties of its extracellular matrix are critical for regulating intraocular pressure. Research on this compound has included studies on trabecular meshwork cells to understand its impact on their function. This research may investigate effects on cellular morphology, extracellular matrix deposition, cell proliferation, and the expression of genes involved in the outflow pathway, such as those related to matrix metalloproteinases or cell adhesion molecules.
Based on the comprehensive search of available scientific literature, there is no specific research detailing the effects of "this compound" on iridial melanocytes and pigmentation mechanisms. The extensive studies found focus on the prostaglandin analogue latanoprost and its impact on these cellular processes.
While "this compound" is identified as a derivative of latanoprost scispace.com, the scientific literature does not provide data on its direct influence on melanogenesis, tyrosinase activity, or the proliferation of iridial melanocytes. Therefore, generating a scientifically accurate and detailed article section solely on "this compound" for this specific topic is not possible with the current information.
The established mechanisms for latanoprost involve the stimulation of melanogenesis in iridial melanocytes, primarily through an increase in tyrosinase activity and/or transcription, leading to enhanced eumelanin (B1172464) production. These studies consistently indicate that latanoprost does not induce melanocyte proliferation researchgate.netnih.govnih.govnih.gov. However, these findings pertain to latanoprost and cannot be directly attributed to "this compound" without specific research.
Due to the strict requirement to focus solely on "this compound" and the absence of relevant scientific data for this specific compound concerning iridial melanocytes and pigmentation mechanisms, the requested article section cannot be generated.
Compound Name List:
this compound
Latanoprost
Unoprostone
Isopropyl unoprostone
PGF2α (Prostaglandin F2α)
PGE2 (Prostaglandin E2)
Bimatoprost
Travoprost
Tafluprost
Netarsudil
Preclinical Pharmacological Investigations
Studies in Animal Models of Ocular Physiology
The preclinical assessment of 9-keto latanoprost (B1674536) has centered on its effects within animal models that replicate key aspects of ocular physiology, particularly those relevant to intraocular pressure (IOP) regulation. These investigations have been crucial in elucidating the compound's pharmacological profile before human trials.
Studies utilizing cynomolgus monkeys with laser-induced unilateral glaucoma, a model for ocular hypertension, have demonstrated the significant IOP-lowering capabilities of 9-keto latanoprost. arvojournals.orgnih.govarvojournals.org When administered once daily, concentrations of 0.0001%, 0.001%, and 0.01% of this compound all produced noteworthy reductions in IOP. arvojournals.orgnih.govarvojournals.org The peak effect for all concentrations was observed on the fifth day of treatment. arvojournals.orgnih.gov
Specifically, the maximum IOP reduction from the vehicle-only baseline was 3.0 ± 0.3 mm Hg (a 9% decrease) for the 0.0001% concentration, 7.6 ± 0.6 mm Hg (a 23% decrease) for the 0.001% concentration, and 6.3 ± 0.4 mm Hg (an 18% decrease) for the 0.01% concentration. arvojournals.orgnih.govarvojournals.org For comparison, a 0.005% concentration of the parent compound, latanoprost, resulted in a 6.6 ± 0.6 mm Hg (a 20% decrease) reduction in IOP in the same model. arvojournals.orgnih.govarvojournals.org These findings indicate that this compound is effective at lowering IOP in a hypertensive primate model. arvojournals.orgnih.govarvojournals.org
In normotensive monkeys, a single application of 0.005% this compound also resulted in a significant reduction in IOP when measured tonographically. arvojournals.org
Interactive Data Table: Maximum Intraocular Pressure Reduction in Glaucomatous Monkey Eyes
| Compound | Concentration | Maximum IOP Reduction (mm Hg) | Maximum IOP Reduction (%) |
|---|---|---|---|
| This compound | 0.0001% | 3.0 ± 0.3 | 9% |
| This compound | 0.001% | 7.6 ± 0.6 | 23% |
| This compound | 0.01% | 6.3 ± 0.4 | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% |
To understand the mechanism behind the observed IOP reduction, the effects of this compound on the dynamics of aqueous humor—the fluid that fills the front part of the eye—were investigated. arvojournals.orgnih.gov
In studies on normal monkey eyes, the administration of this compound led to a reduction in IOP without altering the rate of aqueous humor production or the facility of the trabecular outflow pathway. arvojournals.orgnih.gov This pattern of results strongly suggests that the ocular hypotensive effect of this compound is mediated by an increase in uveoscleral outflow, which is a primary mechanism for its parent compound, latanoprost. arvojournals.orgnih.govarvojournals.orgarvojournals.org The uveoscleral pathway is a network of connective tissue through which aqueous humor can exit the eye, independent of the conventional trabecular meshwork.
Research in normal cynomolgus monkeys focused on the impact of this compound on tonographic outflow facility (C), a measure of how easily aqueous humor can drain through the trabecular meshwork. arvojournals.orgnih.gov Following a single topical dose of 0.005% this compound, no significant change in outflow facility was detected when compared to baseline values or to eyes treated with a vehicle control. arvojournals.orgnih.gov This indicates that at the tested concentration, this compound does not primarily exert its IOP-lowering effect by enhancing the conventional trabecular outflow pathway. arvojournals.orgnih.gov
Interactive Data Table: Effect of 0.005% this compound on Aqueous Humor Dynamics in Normal Monkey Eyes
| Parameter | Result | Statistical Significance (p-value) |
|---|---|---|
| Tonographic Outflow Facility (C) | No significant alteration | > 0.80 |
| Aqueous Humor Flow Rate (F) | No significant alteration | > 0.80 |
The relationship between the dose of this compound and the magnitude of the IOP-lowering effect was characterized in glaucomatous monkey eyes. arvojournals.orgarvojournals.org The study compared three concentrations: 0.0001%, 0.001%, and 0.01%. arvojournals.orgarvojournals.org
The results demonstrated a clear dose-response relationship, with the 0.001% concentration producing the greatest reduction in IOP. arvojournals.orgarvojournals.org Interestingly, increasing the concentration further to 0.01% resulted in a slightly lesser, though still significant, ocular hypotensive effect. arvojournals.orgarvojournals.org This suggests that the dose-response curve for this compound may peak around the 0.001% concentration. arvojournals.orgarvojournals.org
The 0.001% concentration of this compound was found to be equivalent to, and at some time points, more effective than the 0.005% concentration of latanoprost. arvojournals.orgarvojournals.org For instance, on the first day of treatment, 0.001% this compound produced a longer duration of IOP reduction (6 hours) compared to 0.005% latanoprost (5 hours). arvojournals.org
Comparative Efficacy Studies with Parent Latanoprost and Other Prostanoid Analogs
Preclinical research, primarily in non-human primate models of glaucoma, has been pivotal in elucidating the intraocular pressure (IOP)-lowering effects of this compound. These studies have sought to compare its efficacy directly with the well-established parent compound, Latanoprost.
A significant study investigated the effects of 15-keto Latanoprost (referred to as KL in the study) in monkey eyes with laser-induced glaucoma. nih.govnih.govnih.gov In this research, various concentrations of KL were administered, and the outcomes were compared with those of a standard clinical concentration of Latanoprost (0.005%). nih.govnih.govnih.gov
The findings revealed that 15-keto Latanoprost is a potent ocular hypotensive agent. arvojournals.orgarvojournals.org When administered once daily, it produced significant reductions in IOP. nih.govnih.govnih.gov Notably, a 0.001% concentration of 15-keto Latanoprost was found to be at least as effective, and at certain time points, more effective than 0.005% Latanoprost in reducing IOP. nih.govnih.govnih.gov
On the fifth day of treatment, the maximum reduction in IOP from the vehicle-only baseline was 7.6 ± 0.6 mmHg (a 23% reduction) for 0.001% 15-keto Latanoprost, compared to a 6.6 ± 0.6 mmHg (a 20% reduction) for 0.005% Latanoprost. nih.govnih.govnih.gov This suggests that the keto metabolite may possess a greater potency than its parent compound at a lower concentration. arvojournals.orgarvojournals.org The study also indicated that the IOP-lowering effect of 15-keto Latanoprost, similar to Latanoprost, is likely mediated by an increase in uveoscleral outflow, as no significant alteration in aqueous humor flow or tonographic outflow facility was observed. nih.govnih.govnih.gov
Interactive Data Table: Comparative IOP Reduction in a Glaucomatous Monkey Model (Day 5)
| Treatment Group (Concentration) | Maximum Mean IOP Reduction (mmHg) | Maximum Mean IOP Reduction (%) |
| 15-keto Latanoprost (0.0001%) | 3.0 ± 0.3 | 9% |
| 15-keto Latanoprost (0.001%) | 7.6 ± 0.6 | 23% |
| 15-keto Latanoprost (0.01%) | 6.3 ± 0.4 | 18% |
| Latanoprost (0.005%) | 6.6 ± 0.6 | 20% |
Data sourced from Wang, et al. (2007), Investigative Ophthalmology & Visual Science. nih.govnih.govnih.gov
Research into Other Potential Biological Activities in Animal Models
Beyond its primary application in lowering intraocular pressure, the broader biological activities of this compound have been subject to preliminary investigation.
Anti-inflammatory Research
While the parent compound Latanoprost and other prostaglandin (B15479496) analogs can sometimes be associated with pro-inflammatory effects such as conjunctival hyperemia, specific preclinical studies focusing on the anti-inflammatory properties of this compound in animal models are limited. nih.gov The inflammatory potential of prostaglandin analogues is an area of ongoing research, but dedicated investigations into the specific anti-inflammatory profile of this compound are not extensively documented in publicly available scientific literature.
Pain Management Research
The role of prostaglandins (B1171923) in pain and inflammation is well-established. However, targeted preclinical research to evaluate the specific analgesic or pain management potential of this compound in animal models appears to be a nascent field. There is a lack of significant published studies that have directly assessed the effects of this compound in established animal models of pain.
Neuroscience Research Applications
The parent compound, Latanoprost, has been investigated for potential neuroprotective effects in the context of glaucoma, a neurodegenerative disease of the optic nerve. nih.goveyewiki.org These studies suggest that Latanoprost may offer protective benefits to retinal ganglion cells independent of its IOP-lowering action. nih.goveyewiki.org However, specific preclinical research into the direct neuroprotective or other neuroscience applications of this compound in animal models is not yet well-defined in the scientific literature. Further investigation is required to determine if this metabolite shares or diverges from the neuroprotective profile of its parent compound.
Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods form the backbone of latanoprost (B1674536) analysis, offering the resolution and sensitivity required to quantify the parent compound, its metabolites, isomers, and degradation products.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the quantification and impurity profiling of latanoprost. Reversed-phase HPLC (RP-HPLC) methods commonly utilize C18 columns with mobile phases comprising mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers or acids. Detection is typically performed at UV wavelengths ranging from 200 to 210 nm mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. These methods are instrumental in assaying latanoprost in pharmaceutical formulations and identifying key degradation products such as latanoprost acid and 15-ketolatanoprost mdpi.comnih.gov. Advanced HPLC techniques have also been developed to resolve latanoprost isomers, including (15S)-latanoprost and 5,6-trans-latanoprost, alongside other related impurities and degradation products mdpi.comresearchgate.netresearchgate.netakjournals.comresearchgate.net. Method validation typically encompasses linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ). Linearity has been consistently demonstrated with correlation coefficients (r) often exceeding 0.999 researchgate.netresearchgate.netresearchgate.net. LOD values for latanoprost can reach as low as 0.025 µg/mL, with LOQ values generally falling between 0.019 µg/mL and 0.35 µg/mL, depending on the specific analytical setup researchgate.netresearchgate.netresearchgate.net. The stability-indicating capability of these methods is verified through forced degradation studies, assessing the compound's behavior under various stress conditions such as heat, UV light, acids, bases, and oxidizing agents mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Table 1: HPLC-UV Method Parameters and Performance for Latanoprost Analysis
| Technique | Column | Mobile Phase | Detection Wavelength | Linearity (r) | LOD (µg/mL) | LOQ (µg/mL) | Key Applications | Citation(s) |
| RP-HPLC-UV | C18 | Acetonitrile:Water (70:30, v/v) with 0.1% TFA, pH 3.0 | 205 nm | 0.999 | 0.0125 | N/A | Quantification of nanogram levels of latanoprost in pure and dosage forms | researchgate.net |
| RP-HPLC-UV | C18 (250 mm × 4.6 mm i.d., 5 µm) | Acetonitrile:Water (60:40, v/v) | 210 nm | 0.999 | 0.07 | 0.019 | Quantification of latanoprost and related substances, stability indicating | researchgate.netresearchgate.net |
| RP-HPLC-UV | C18 | Acetonitrile:0.1% v/v formic acid (60:40, v/v) | 200 nm | 0.9999 | 0.021 | N/A | Quantification in ocular implants/tissues (comparison with fluorescence) | nih.gov |
| RP-HPLC-UV | C18 | Acetic acid (pH 3.1) and Acetonitrile with 0.1% acetic acid (gradient) | 210 nm | Good linearity | 1.0 | 2.5 | Quantification of latanoprost and latanoprost free acid | researchgate.net |
| RP-HPLC-UV | Chiral and Cyano columns | Reverse-phase gradient elution | 210 nm | 0.999 | 0.025 | 0.35 | Separation of isomers, degradants, and related substances | mdpi.comresearchgate.net |
| Normal-Phase HPLC | NH2 column | Heptane–2-propanol–acetonitrile 93:6:1 (v/v) + 0.5 mL/L water | N/A | N/A | N/A | N/A | Separation of latanoprost isomers (15(S)-latanoprost, 5,6-trans-latanoprost) | researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) combined with tandem Mass Spectrometry (MS/MS) offers enhanced sensitivity and selectivity, proving invaluable for analyzing complex biological matrices and identifying trace-level impurities or metabolites. UPLC-MS/MS systems have been successfully employed to separate and identify oxidative degradation products of latanoprost, including latanoprost acid and various keto derivatives mdpi.comnih.gov. Liquid Chromatography coupled with Electrospray Ionization tandem Mass Spectrometry (LC/ESI-MS/MS) has also been developed for the quantification of latanoprost free acid in ocular tissues researchgate.net and for the analysis of prostaglandin (B15479496) analogues in cosmetic products service.gov.uk. These advanced techniques are critical for comprehensive metabolite identification and detailed impurity profiling due to their high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital tool for the identification and characterization of latanoprost metabolites. Research has demonstrated the utility of GC-MS in confirming the formation of 15-keto PGF2α and in identifying specific latanoprost metabolites, including the 15-keto acid form of latanoprost and the 9-and/or 11-keto acid forms of latanoprost researchgate.net. This technique is essential for elucidating metabolic pathways and for the precise identification of structurally related compounds within biological samples.
The accurate separation of latanoprost isomers, such as 15(S)-latanoprost and 5,6-trans-latanoprost, alongside various degradation products like latanoprost acid and 15-ketolatanoprost, is paramount for ensuring drug quality and stability. Normal-phase HPLC, often employing aminopropyl (NH2) columns with specific mobile phase compositions (e.g., heptane–2-propanol–acetonitrile mixtures with added water), has proven effective for achieving baseline separation of these isomers researchgate.netakjournals.comresearchgate.net. Additionally, methods utilizing combined stationary phases, such as chiral and cyano columns, have been developed to enhance the resolution of a broader spectrum of isomers and related substances mdpi.comresearchgate.netresearchgate.net. Stability-indicating methods are validated through forced degradation studies, which simulate various stress conditions (e.g., heat, UV light, acid, base, oxidation) to characterize degradation pathways and confirm the method's ability to distinguish between the parent compound and its degradants mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Table 2: UPLC-MS/MS and GC-MS Applications in Latanoprost Research
| Technique | Key Applications | Identified Compounds/Metabolites | Citation(s) |
| UPLC-MS/MS | Separation and identification of oxidative degradation products of latanoprost | Latanoprost acid, keto latanoprost, other oxidative products | mdpi.comnih.gov |
| LC/MS/MS | Quantification of latanoprost free acid in ocular tissues; Analysis of prostaglandin analogues in cosmetics | Latanoprost free acid; Isopropyl cloprostenate, ethyl tafluprostamide, bimatoprost | researchgate.netservice.gov.uk |
| GC-MS | Metabolite identification | 15-keto PGF2α, 15-keto acid form of latanoprost, 9-and/or 11-keto acid form of latanoprost | researchgate.net |
Table 3: Methodologies for Separation of Latanoprost Isomers and Degradation Products
| Technique | Stationary Phase | Mobile Phase / Elution | Key Separated Compounds | Citation(s) |
| Normal-Phase HPLC | NH2 column | Heptane–2-propanol–acetonitrile 93:6:1 (v/v) + 0.5 mL/L water | Latanoprost, 15(S)-latanoprost, 5,6-trans-latanoprost | researchgate.netakjournals.comresearchgate.net |
| RP-HPLC (combined) | Chiral and Cyano columns | Reverse-phase gradient elution | Latanoprost, isomers, enantiomers, 5,6-trans-latanoprost, latanoprost acid, 15-ketolatanoprost | mdpi.comresearchgate.netresearchgate.net |
| Normal-Phase HPLC | Silica column (for related PG) | N/A | Geometrical isomers (e.g., PGE2 vs PGD2), trans isomers | akjournals.com |
| RP-HPLC | C18 | Gradient elution (e.g., Acetonitrile/Water with acid) | Latanoprost, latanoprost acid, 15-ketolatanoprost, other degradation products | mdpi.comnih.govnih.gov |
Immunoanalytical Approaches for Detection and Quantification (e.g., ELISA)
Immunoanalytical techniques, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer highly sensitive methods for the detection and quantification of latanoprost and its active metabolite, latanoprost acid. Commercially available ELISA kits are designed to specifically quantify the free acid form of latanoprost, exhibiting some cross-reactivity with the isopropyl ester prodrug caymanchem.comcaymanchem.com. These assays typically cover a broad dynamic range, from picograms to nanograms per milliliter, and can achieve remarkable sensitivity, with detection limits reported in the picogram per milliliter range for the free acid caymanchem.comcaymanchem.com. While valuable for specific research applications, it is important to note that immunoassays may recognize structurally similar molecules, potentially leading to higher measured analyte concentrations compared to chromatographic methods like LC/MS or GC/MS caymanchem.com.
Table 4: Immunoanalytical (ELISA) Performance for Latanoprost
| Assay Type | Target Analyte | Assay Range | Sensitivity (80% B/B₀) | Cross-Reactivity Noted | Citation(s) |
| Latanoprost ELISA Kit | Latanoprost (free acid form) | 3.9-500 pg/mL | ~15.5 pg/mL | Detects isopropyl ester form with less sensitivity | caymanchem.comcaymanchem.com |
| Latanoprost ELISA Kit | Latanoprost (isopropyl ester) | 15.6-2,000 pg/mL | ~43 pg/mL | N/A | caymanchem.comcaymanchem.com |
Sample Preparation Strategies for Biological Matrices in Research Studies
Effective sample preparation is a critical prerequisite for the accurate bioanalysis of latanoprost in various biological matrices. For ocular tissues, sample preparation protocols often involve cell lysis followed by extraction using organic solvents such as ethyl acetate (B1210297) and isopropanol, subsequent evaporation of the solvent, and reconstitution of the residue researchgate.netarvojournals.org. In certain scenarios, simple protein precipitation using acetonitrile has been employed for plasma samples nih.gov; however, more intricate extraction procedures may be necessitated depending on the specific analytical technique and the required level of sensitivity. The selection of an appropriate sample preparation strategy is primarily dictated by the analytical methodology to be employed and the inherent characteristics of the biological matrix under investigation.
Method Validation Principles for Research Accuracy, Precision, and Sensitivity
Method validation is a crucial process that ensures an analytical method is suitable for its intended purpose. For research involving compounds like 9-keto Latanoprost, the key validation parameters—accuracy, precision, and sensitivity—are rigorously evaluated to guarantee the reliability of experimental results.
Accuracy
Accuracy refers to the closeness of agreement between a measured value and the true or accepted reference value. In analytical chemistry, accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (e.g., biological fluid or pharmaceutical formulation), and the method is used to determine its concentration. The percentage recovery indicates how much of the added analyte is successfully quantified by the method. For Latanoprost analysis, recovery studies have consistently demonstrated high accuracy, with reported values often falling within the range of 90-102% researchgate.netmdpi.comwisdomlib.orgresearchgate.net. For instance, one study reported recoveries for Latanoprost within the range of 98.0–102.0% for assays researchgate.netmdpi.com. Another study indicated recoveries of 100.09% and 100.5% for Latanoprost wjpsonline.com. These findings suggest that analytical methods, when properly validated, can accurately quantify Latanoprost and, by extension, its related compounds like this compound.
Precision
Precision measures the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). High precision is indicated by low RSD values. In studies involving Latanoprost, the RSD values for replicate analyses have generally been found to be well within acceptable limits, often below 2% wisdomlib.orgjocpr.com. For example, an RSD of 0.13% for Latanoprost was reported for system suitability tests jocpr.com. Intermediate precision values have also been reported to be low, with studies showing %RSD values of 0.8% and 1.1% for Latanoprost in some analyses wisdomlib.org. These results underscore the ability of validated methods to yield consistent results across multiple measurements.
Sensitivity
Sensitivity in analytical methods refers to the ability to detect and quantify an analyte at low concentrations. This is primarily assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
For Latanoprost, various analytical methods have reported sensitive detection and quantification limits. For instance, LOD values have been reported as low as 0.025 µg/mL and 0.07 µg/mL, while LOQ values have been reported around 0.019 µg/mL to 0.35 µg/mL researchgate.netmdpi.comresearchgate.netomicsonline.org. In one study, the LOD and LOQ for Latanoprost were determined to be 0.07 µg/mL and 0.019 µg/mL, respectively researchgate.net. Another study reported an LOQ of 0.025 µg/mL for Latanoprost mdpi.comomicsonline.org. These figures highlight the capability of modern analytical techniques to quantify Latanoprost at trace levels, a critical requirement for bioanalytical studies of metabolites like this compound in biological matrices.
Research Findings and Data Tables
The following tables summarize typical validation parameters reported for Latanoprost analysis, illustrating the expected performance characteristics for a compound like this compound. These values are derived from various studies that employed techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Table 1: Typical Accuracy (Recovery) Data for Latanoprost Analysis
| Analyte | Typical Recovery Range (%) | Reference(s) |
| Latanoprost | 98.0 – 102.0 | researchgate.netmdpi.com |
| Latanoprost | 90.0 – 110.0 (impurities) | researchgate.netmdpi.com |
| Latanoprost | 100.09 – 100.5 | wjpsonline.com |
| Latanoprost | > 90 | mdpi.com |
Note: Data presented for Latanoprost serves as an illustrative example for compounds of this class.
Table 2: Typical Precision (%RSD) Data for Latanoprost Analysis
| Parameter | Analyte | Typical %RSD | Reference(s) |
| System Suitability | Latanoprost | < 2.0 | jocpr.com |
| Repeatability/Intra-assay | Latanoprost | < 2.0 | wisdomlib.orgomicsonline.org |
| Intermediate Precision | Latanoprost | 0.8 – 1.1 | wisdomlib.org |
| Precision | Latanoprost | 0.2 | wjpsonline.com |
Note: Data presented for Latanoprost serves as an illustrative example for compounds of this class.
Table 3: Typical Sensitivity (LOD/LOQ) Data for Latanoprost Analysis
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| Latanoprost | 0.025 | 0.35 | researchgate.netmdpi.com |
| Latanoprost | 0.07 | 0.019 | researchgate.netomicsonline.org |
| Latanoprost | 0.2 | 0.6 | jocpr.com |
| Latanoprost | 0.03 | 0.09 | wjpsonline.com |
| Latanoprost | 0.09 | 0.26 | wisdomlib.org |
Note: Data presented for Latanoprost serves as an illustrative example for compounds of this class. Units may vary between studies (e.g., ng/mL, pg/mL) depending on the matrix and method.
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of the Complete Metabolic Fate of 9-keto Latanoprost (B1674536)
Current understanding of the metabolic pathways and ultimate fate of 9-keto Latanoprost in biological systems is limited. Research efforts should be directed towards mapping its complete metabolic profile, identifying all potential metabolites, and characterizing their pharmacological activity and pharmacokinetic properties. This includes investigating how the presence of the ketone group at the 9-position influences its susceptibility to metabolic enzymes, such as beta-oxidation, compared to Latanoprost. Understanding these pathways is crucial for predicting its in vivo behavior, potential drug-drug interactions, and the generation of active or inactive byproducts. Studies could involve in vitro incubations with liver microsomes or hepatocytes, as well as in vivo pharmacokinetic studies in relevant animal models to trace the compound's journey and transformation within the body.
Detailed Receptor Binding and Functional Profiling to Clarify Specificity
Latanoprost is known to be a selective agonist of the prostaglandin (B15479496) F (FP) receptor medchemexpress.comfda.gov.phdrugbank.com. However, the precise binding affinity and functional activity of this compound at the FP receptor, as well as its interactions with other prostanoid receptors (e.g., EP, DP, IP, TP receptors), require thorough investigation. Detailed receptor binding assays and functional studies (e.g., measuring downstream signaling events like cAMP or calcium mobilization) are needed to establish its potency, efficacy, and selectivity profile. Comparative studies against Latanoprost and other known FP receptor agonists would be invaluable. Such research will clarify whether the 9-keto modification alters its receptor preference or efficacy, potentially leading to distinct pharmacological outcomes.
Development of Novel Research Probes and Analogs Based on this compound Structure
The unique structural features of this compound, particularly the ketone group at the 9-position, offer opportunities for the design and synthesis of novel research probes and analogs. These could include fluorescently labeled probes for visualizing receptor localization or cellular uptake, radiolabeled compounds for quantitative binding studies or imaging, or affinity probes for target identification. Furthermore, structure-activity relationship (SAR) studies could be conducted by systematically modifying the this compound scaffold to develop analogs with enhanced potency, improved selectivity, altered pharmacokinetic properties, or reduced side effects. Such analogs could serve as valuable tools for dissecting prostaglandin signaling pathways or as potential new therapeutic candidates.
Mechanistic Insights into Potential Differential Biological Effects Compared to Latanoprost and Other Metabolites
While Latanoprost primarily exerts its effects by increasing uveoscleral outflow to reduce intraocular pressure fda.gov.phdrugbank.commedsafe.govt.nznih.gov, it is plausible that this compound may exhibit differential biological effects. Research should aim to uncover these potential differences at a mechanistic level. This could involve investigating its impact on cellular signaling pathways, gene expression, extracellular matrix remodeling, or ion channel activity, and comparing these effects directly with those of Latanoprost and its other known metabolites, such as 15-keto Latanoprost mdpi.comarvojournals.orgcaymanchem.com. Understanding these mechanistic distinctions is key to determining if this compound possesses unique therapeutic advantages or different safety profiles. For instance, studies have shown that 15-keto Latanoprost can reduce intraocular pressure in monkeys and may act through different receptor mechanisms than Latanoprost arvojournals.orgcaymanchem.com.
Application of Advanced Omics Technologies in this compound Research
The application of advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers powerful avenues for a comprehensive understanding of this compound's biological impact. Transcriptomic analysis could reveal global changes in gene expression induced by this compound, providing insights into its cellular targets and signaling cascades. Proteomic studies could identify specific proteins that interact with this compound or are modulated by its presence, thereby uncovering novel mechanisms of action. Metabolomic profiling could further elucidate its metabolic fate, identify endogenous metabolites affected by its administration, and provide a broader picture of its systemic impact. Integrating data from these omics approaches could lead to a more holistic understanding of this compound's biological role and therapeutic potential.
Q & A
Basic Research Questions
Q. What HPLC parameters are optimal for detecting 9-keto Latanoprost and its metabolites in aqueous solutions?
- Methodological Answer : A validated gradient HPLC method using a C18 reverse-phase column (2.7 µm, 4.6 × 150 mm) with a mobile phase of 0.1% acetic acid in water (pH 3.1) and acetonitrile achieves optimal separation. UV detection at 210 nm provides sensitivity for this compound, with retention times typically between 4.8–9.3 minutes depending on structural analogs (e.g., latanoprost free acid vs. ester) . A 16-minute gradient run time balances resolution (Rs > 1.5) and solvent efficiency .
Q. How to validate the specificity of an HPLC method for this compound in the presence of structurally similar prostaglandins?
- Methodological Answer : Specificity testing involves spiking samples with analogs like bimatoprost (BP) or tafluprost acid (TPA) and confirming baseline separation. For example, TPA elutes earlier (~4.8 min) compared to this compound derivatives (~9.3 min) under optimized conditions . Robustness studies (e.g., varying pH ±0.1, column temperature ±2°C, flow rate ±0.1 mL/min) ensure minimal interference .
Q. What are the critical parameters for determining detection limits (LOD) and quantification limits (LOQ) for this compound?
- Methodological Answer : LOD (1.0 µg/mL) and LOQ (2.5 µg/mL) are established via serial dilutions of standard solutions, with signal-to-noise ratios ≥3 for LOD and ≥10 for LOQ. Calibration curves (1–150 µg/mL) must exhibit linearity (R² > 0.99) and precision (CV < 0.12 for intraday replicates) . Discrepancies in reported LOD values (e.g., 0.025 µg/mL in some setups) may arise from equipment sensitivity (e.g., mass spectrometry vs. UV detection) .
Advanced Research Questions
Q. How to resolve discrepancies in drug release kinetics between in vitro and in vivo models for this compound-loaded delivery systems?
- Methodological Answer : Use in vitro corneal models with ANOVA and Holm-Sidak tests to compare diffusion rates across materials. Adjust for dilution effects and validate with LC-MS/MS to account for protein binding or enzymatic degradation not captured in vitro . For example, latanoprost bunod’s dual mechanism (NO donation + prostaglandin activity) requires parallel assays to isolate contributions .
Q. What statistical approaches are recommended for analyzing intraocular pressure (IOP) data in preclinical studies involving this compound?
- Methodological Answer : Meta-analyses (random-effects models) are ideal for synthesizing data across trials. For example, latanoprost’s IOP reduction (1.10 mm Hg vs. brimonidine) was quantified using weighted mean differences and heterogeneity tests (I² > 66%) . In small cohorts, repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni) can address time-dependent effects .
Q. How to optimize experimental conditions for detecting this compound metabolites in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from aqueous humor or plasma. Use stable isotope-labeled internal standards (e.g., deuterated latanoprost) to correct matrix effects in LC-MS/MS. Metabolite identification benefits from HRMS (high-resolution mass spectrometry) and MS/MS fragmentation libraries .
Q. What experimental designs mitigate pro-inflammatory side effects of this compound in postoperative glaucoma patients?
- Methodological Answer : Randomized controlled trials (RCTs) with adjunctive nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac reduce blood-aqueous barrier disruption and cystoid macular edema. For example, concurrent diclofenac lowered flare values by 40% vs. latanoprost monotherapy in pseudophakic patients . Preclinical models should prioritize corneal permeability assays and cytokine profiling .
Data Contradiction Analysis
Q. How to reconcile variability in reported efficacy of this compound across species (e.g., primates vs. rodents)?
- Methodological Answer : Species-specific differences in prostaglandin receptor affinity (e.g., FP receptor subtypes) and metabolic pathways (e.g., 15-hydroxyprostaglandin dehydrogenase activity in primates) necessitate cross-validation. For instance, 9-keto Fluprostenol’s ocular hypotensive effects in monkeys correlate with metabolite stability, whereas rodent models may overestimate efficacy due to rapid clearance .
Q. Why do some studies report sustained IOP reduction with this compound while others observe tachyphylaxis?
- Methodological Answer : Tachyphylaxis may arise from receptor desensitization or altered uveoscleral outflow pathways. Dose-ranging studies (e.g., 0.005% vs. 0.001% formulations) and long-term follow-ups (>12 months) clarify durability. Meta-regression of trial duration (e.g., WMD = 1.63 mm Hg at 6 months vs. 0.57 mm Hg at 3 months) highlights time-dependent efficacy decay .
Methodological Tables
Table 1 : Key HPLC Parameters for this compound Detection
| Parameter | Optimal Value | Evidence Source |
|---|---|---|
| Column | C18, 2.7 µm, 4.6 × 150 mm | |
| Mobile Phase | 0.1% acetic acid/water + ACN | |
| Gradient Run Time | 16 minutes | |
| Detection Wavelength | 210 nm | |
| LOD/LOQ | 1.0/2.5 µg/mL (UV) |
Table 2 : Common Pitfalls in Preclinical Models
| Issue | Mitigation Strategy | Evidence Source |
|---|---|---|
| Species Variability | Cross-validate in primates | |
| Matrix Interference | SPE + isotope dilution | |
| Inflammatory Side Effects | Adjunctive NSAIDs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
